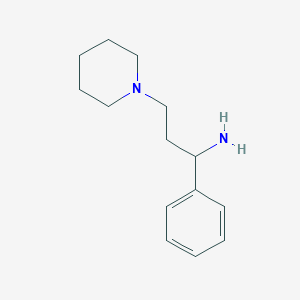

1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c15-14(13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8,14H,2,5-6,9-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRWYAQXDIBCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40549822 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41208-24-6 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40549822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine via the Mannich Reaction and Subsequent Reduction

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, a valuable scaffold in medicinal chemistry. The synthesis is approached as a two-stage process: first, the formation of the β-amino ketone intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one (a Mannich base), via the classic three-component Mannich reaction. This is followed by the selective reduction of the carbonyl group to yield the target primary amine. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explores critical parameters for process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis who require a robust and well-understood methodology for accessing this class of compounds.

The Mannich Reaction: A Cornerstone of Amine Synthesis

The Mannich reaction is a powerful three-component organic reaction that facilitates the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] Named after chemist Carl Mannich, this condensation reaction is a fundamental tool for C-C bond formation and the introduction of nitrogen-containing moieties into a molecular framework.[3][4]

The reaction convenes three essential components:

-

An active hydrogen compound (e.g., an enolizable ketone or aldehyde).

-

A non-enolizable aldehyde , most commonly formaldehyde.

-

Ammonia or a primary or secondary amine .

The resulting product is a β-amino carbonyl compound, known as a "Mannich base."[1][3] These bases are not merely final products but are highly versatile synthetic intermediates, crucial for the synthesis of pharmaceuticals, natural products like alkaloids, and other complex molecules.[5][6]

Reaction Mechanism: A Stepwise Elucidation

The synthesis of the intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, proceeds through a well-established, acid-catalyzed mechanism.[1] The use of an amine hydrochloride salt is common practice as it conveniently provides both the amine and the acidic conditions necessary to facilitate the reaction.[7][8]

Step 1: Formation of the Eschenmoser-like Iminium Ion The reaction initiates with the nucleophilic addition of the secondary amine (piperidine) to the carbonyl group of formaldehyde. This is followed by a proton transfer and subsequent dehydration under acidic conditions to form a highly electrophilic piperidin-1-ylmethaniminium ion.[2][7] This iminium ion is the key electrophile that will be attacked by the enolized ketone.

Step 2: Enolization of the Ketone Simultaneously, the active hydrogen compound, acetophenone, tautomerizes in the acidic medium to its more nucleophilic enol form.[1][7] This enol is the carbon nucleophile that drives the C-C bond formation.

Step 3: Nucleophilic Attack and Mannich Base Formation The electron-rich enol of acetophenone attacks the electrophilic carbon of the iminium ion.[2] This step forms the crucial carbon-carbon bond. A final deprotonation step regenerates the carbonyl group and yields the final Mannich base, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, typically as its hydrochloride salt.

Part I: Synthesis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one

This section provides a detailed protocol for the synthesis of the β-amino ketone intermediate. The causality behind reagent choice and reaction conditions is emphasized to ensure reproducibility and scalability.

Experimental Protocol

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Piperidine hydrochloride

-

Ethanol, absolute

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware for reflux

Procedure:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1.0 eq), piperidine hydrochloride (1.0 eq), and paraformaldehyde (1.1 eq).

-

Solvent Addition: Add absolute ethanol as the solvent. Protic solvents like ethanol are preferred as they aid in the formation of the iminium ion.[9] Add a few drops of concentrated hydrochloric acid to ensure the reaction medium remains acidic, which is crucial for both iminium ion formation and ketone enolization.[7]

-

Reaction Execution: Heat the mixture to reflux (approximately 78-80 °C). The reaction progress should be monitored using an appropriate technique like Thin Layer Chromatography (TLC). Typical reaction times can range from 3 to 6 hours.[9]

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product, 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, is often insoluble in the cold ethanol/acetone mixture and will precipitate.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold acetone or diethyl ether to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture, to yield the pure hydrochloride salt of the Mannich base.[9]

Optimization and Parameter Control

The yield and purity of the Mannich base are highly dependent on several factors. Careful control of these parameters is key to a successful synthesis.

| Parameter | Recommended Range | Rationale & Causality |

| Temperature | Reflux in Ethanol (~80°C) | Sufficient thermal energy is required to overcome the activation energy for iminium ion formation and the subsequent nucleophilic attack.[9] |

| Stoichiometry | ~1:1:1.1 (Ketone:Amine:Aldehyde) | A slight excess of formaldehyde can help drive the reaction to completion. However, a large excess can lead to polymerization or side reactions.[9] |

| Solvent | Protic (Ethanol, Methanol) | Protic solvents are effective at solvating the ionic intermediates (iminium ion) and promoting the necessary proton transfers throughout the mechanism.[9] |

| pH | Acidic (pH 1-3) | Acid catalysis is essential for both the dehydration step in iminium ion formation and the tautomerization of the ketone to its reactive enol form.[7][8] |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Poor quality reagents (especially old paraformaldehyde).- Insufficient reaction time or temperature.- Incorrect pH. | - Use fresh, high-quality paraformaldehyde.- Monitor reaction by TLC to ensure completion; extend reflux time if necessary.- Ensure acidic conditions with a catalytic amount of strong acid (e.g., HCl).[9] |

| Side Product Formation | - Bis-Mannich Product: Reaction at both alpha-carbons of a ketone with two sets of acidic protons.- Aldol Condensation: Self-condensation of acetophenone.- Formaldehyde Polymerization. | - Control stoichiometry carefully. (Not an issue for acetophenone which has only one alpha-methyl group).- Maintain acidic conditions; aldol condensation is more favorable under basic conditions.[9]- Ensure slow, controlled heating and proper stirring. |

| Difficult Isolation | - Product remains dissolved in the solvent. | - After cooling, add a non-polar co-solvent like diethyl ether or concentrate the reaction mixture under reduced pressure to induce precipitation. Cooling in an ice bath can also maximize crystal formation.[9] |

Part II: Reduction to this compound

The target molecule is an amine, not a ketone. Therefore, a selective reduction of the carbonyl group of the Mannich base is required. This transformation is a standard procedure in organic synthesis.

Selection of Reducing Agent

For the reduction of a simple ketone to a secondary amine, a mild reducing agent is sufficient and preferable for safety and selectivity.

-

Sodium Borohydride (NaBH₄): This is the ideal choice for this transformation. It is selective for aldehydes and ketones, safe to handle, and the reaction can be run in alcoholic solvents like methanol or ethanol at room temperature.

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful and effective reducing agent, LiAlH₄ is pyrophoric and reacts violently with protic solvents. Its use would require an anhydrous solvent (like THF or diethyl ether) and more stringent handling procedures, making it unnecessarily hazardous for this specific reduction.

Experimental Protocol for Reduction

Materials:

-

1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Sodium hydroxide solution (e.g., 1M NaOH)

-

Dichloromethane or Ethyl Acetate for extraction

Procedure:

-

Neutralization: Dissolve the Mannich base hydrochloride salt in methanol. To this solution, add a base (e.g., aqueous NaOH or triethylamine) to neutralize the hydrochloride and liberate the free base form of the ketone.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) portion-wise. The addition is exothermic and may cause bubbling.

-

Reaction Monitoring: Stir the reaction at room temperature until TLC analysis indicates the complete disappearance of the starting ketone.

-

Work-up: Quench the reaction by carefully adding water to destroy any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add water to the residue and extract the aqueous layer several times with an organic solvent such as dichloromethane or ethyl acetate. The target amine is basic and will be in the organic phase.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.

Overall Synthesis Workflow

The two-part synthesis provides a reliable pathway from simple starting materials to the desired final product.

Conclusion

The synthesis of this compound is efficiently achieved through a robust, two-stage process. The foundational Mannich reaction provides excellent access to the key β-amino ketone intermediate, which is then cleanly reduced to the target amine using standard, selective methodologies. By understanding the underlying mechanisms and carefully controlling key reaction parameters, researchers can reliably produce this valuable compound for further application in pharmaceutical research and development. This guide provides the necessary technical framework, from theoretical principles to practical troubleshooting, to ensure a successful and reproducible synthetic outcome.

References

-

Wikipedia. Mannich reaction . Wikipedia, the free encyclopedia. [Link]

-

Royal Society of Chemistry. Recent advances and prospects in the Zn-catalysed Mannich reaction . RSC Publishing. [Link]

-

ThaiScience. One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid . ThaiScience. [Link]

-

ACS Publications. Mannich-Type Reactions of Aldehydes, Amines, and Ketones in a Colloidal Dispersion System Created by a Brønsted Acid−Surfactant-Combined Catalyst in Water . Organic Letters. [Link]

-

ResearchGate. Conditions optimization of the mannich reaction under different conditions . ResearchGate. [Link]

-

ResearchGate. Optimization of three-component Mannich reaction conditions . ResearchGate. [Link]

-

Rasayan Journal of Chemistry. MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST . Rasayan Journal of Chemistry. [Link]

-

AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS . AdiChemistry. [Link]

-

BYJU'S. Mannich Reaction Mechanism . BYJU'S. [Link]

-

ResearchGate. The Mannich Reaction . ResearchGate. [Link]

-

SUST Repository. Mannich Reaction . SUST Repository. [Link]

-

Taylor & Francis Online. Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results . Taylor & Francis Online. [Link]

-

NIH National Library of Medicine. A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones . PubMed Central. [Link]

-

NIH National Library of Medicine. Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction . PubMed Central. [Link]

-

NIH National Library of Medicine. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues . PubMed Central. [Link]

-

ChemRxiv. Chiral amino alcohols via catalytic enantioselective Petasis borono-Mannich reactions . ChemRxiv. [Link]

-

ElectronicsAndBooks. Synthesis of Some l-Phenyl-2-amino-3-substituted-amino-l-propanols from a-Oximino Mannich Bases . ElectronicsAndBooks.com. [Link]

Sources

- 1. Mannich reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]

- 5. thaiscience.info [thaiscience.info]

- 6. tandfonline.com [tandfonline.com]

- 7. adichemistry.com [adichemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine, a molecule of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a robust framework for its characterization. This includes detailed, field-proven experimental protocols for determining key parameters such as solubility, pKa, and lipophilicity (LogP). Where available, data for structurally analogous compounds, such as 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride, will be presented to provide a comparative context. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling informed decision-making in experimental design and compound handling.

Introduction and Molecular Profile

This compound is a substituted propane derivative featuring a phenyl group and a piperidine ring. The presence of a primary amine and a tertiary amine within the piperidine ring classifies it as a basic compound. Its structural features suggest potential biological activity, making a thorough understanding of its physicochemical properties critical for any research and development endeavor. These properties govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability characteristics.

Core Physicochemical Properties: A Framework for Determination

The following sections outline the significance of key physicochemical properties and provide detailed protocols for their experimental determination.

Solubility

Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability. For a basic compound like this compound, solubility is expected to be pH-dependent. Amines are generally more soluble in acidic solutions due to the formation of water-soluble salts[5]. The presence of the phenyl group contributes to its lipophilicity, which may limit its aqueous solubility at neutral pH.

Trustworthiness: The isothermal shake-flask method is a reliable and widely accepted method for determining equilibrium solubility. This protocol ensures that the solution is saturated and that equilibrium has been reached, providing a self-validating system for accurate measurement.

Experimental Protocol: Isothermal Shake-Flask Method for Aqueous Solubility Determination

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it, and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility as a function of pH.

Dissociation Constant (pKa)

Expertise & Experience: The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. For this compound, there are two basic centers: the primary amine and the tertiary amine in the piperidine ring. Determining the pKa of each is essential for understanding its behavior in physiological environments. Potentiometric titration is a classic and highly accurate method for pKa determination[6].

Trustworthiness: This protocol incorporates calibration with standard buffers and maintenance of constant ionic strength, which are critical for accurate and reproducible pKa measurements. The inflection point on the titration curve provides a clear and definitive endpoint for pKa determination[7][8][9].

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10)[7].

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM)[7]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[7].

-

Titration: Place the solution in a thermostated vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve[7][9]. For a molecule with two basic centers, two inflection points may be observed.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative affinity for a lipid-like (non-polar) versus an aqueous (polar) phase. It is a key predictor of a drug's ability to cross cell membranes. A positive LogP value indicates greater solubility in the lipid phase (more lipophilic), while a negative value indicates higher solubility in the aqueous phase (more hydrophilic)[10]. The shake-flask method using n-octanol and water is the gold standard for experimental LogP determination[11].

Trustworthiness: This protocol involves direct measurement of the compound's concentration in both phases at equilibrium, providing a robust and validated measure of its partitioning behavior. The use of a well-defined two-phase system ensures the reliability of the results.

Experimental Protocol: Shake-Flask Method for LogP Determination

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Prepare a solution of this compound in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P[10].

Data Summary and Visualization

While specific experimental data for this compound is pending, the following table provides a template for summarizing the determined physicochemical properties. For illustrative purposes, some data for a related compound is included.

| Property | 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride | This compound (Predicted/To be Determined) |

| IUPAC Name | 1-phenyl-3-(piperidin-1-yl)propan-1-one;hydrochloride | This compound |

| CAS Number | 886-06-6[1][2] | 41208-24-6[12] |

| Molecular Formula | C₁₄H₁₉NO·ClH[1] | C₁₄H₂₂N₂ |

| Molecular Weight | 253.77 g/mol [1][2] | 218.34 g/mol [4] |

| Melting Point | Not Reported | To be determined |

| Boiling Point | Not Reported | To be determined |

| Aqueous Solubility | Inferred to be soluble in polar solvents[13] | To be determined (pH-dependent) |

| pKa | Not Reported | To be determined (two basic centers) |

| LogP | Not Reported | To be determined |

Visual Schematics

Chemical Structure

Caption: 2D structure of this compound.

Experimental Workflow for Physicochemical Profiling

Caption: Workflow for the experimental determination of key physicochemical properties.

Conclusion

While direct experimental data for this compound remains to be fully elucidated, this technical guide provides a robust and scientifically grounded framework for its comprehensive physicochemical characterization. The detailed protocols for determining solubility, pKa, and LogP are based on established and reliable methodologies, ensuring the generation of high-quality, reproducible data. By following these guidelines, researchers can systematically build a complete profile of this compound, which is an indispensable step in its evaluation for potential pharmaceutical applications. The insights gained from these studies will be critical for guiding further research, including formulation development, pharmacokinetic studies, and toxicological assessments.

References

- McLaughlin, J.C. (n.d.). Experiment 27 - Amines and Amides.

- Benchchem. (n.d.). 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Benchchem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.

- Oreate AI Blog. (2025). How to Determine Pka from Titration Curve.

- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- CymitQuimica. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.

- Hoffman Fine Chemicals. (n.d.). 1204589-80-9 | (S)-1-Phenyl-3-(piperidin-1-yl)propan-2-amine.

- Sigma-Aldrich. (n.d.). 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride.

- LGC Standards. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride.

- BLDpharm. (n.d.). 41208-24-6|this compound.

Sources

- 1. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [cymitquimica.com]

- 2. 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [lgcstandards.com]

- 4. æç¥å¦é¢å¤§å¦ãååå ¬åãã£ã³ãã¹ | Virtual tour generated by Panotour [agu.ac.jp]

- 5. moorparkcollege.edu [moorparkcollege.edu]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. 41208-24-6|this compound|BLD Pharm [bldpharm.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Characterization of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Foreword: The Imperative of Structural Verification

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent biological and toxicological data are built. 1-Phenyl-3-(piperidin-1-yl)propan-1-amine represents a scaffold of interest, combining a chiral benzylic amine, a flexible propyl linker, and a piperidine moiety—features common in pharmacologically active agents. This guide provides a comprehensive, field-proven framework for the spectral characterization of this molecule. We will not merely present data; we will delve into the causality behind the expected spectral features, offering a predictive and interpretive lens for researchers working with this compound or its analogues. This document is structured to empower scientists to acquire, interpret, and validate the spectral identity of the target molecule with the highest degree of confidence.

Molecular Architecture and Spectroscopic Overview

Before delving into specific techniques, it is crucial to analyze the molecular structure to anticipate the spectral outputs. The molecule contains several distinct environments that will generate characteristic signals:

-

Aromatic System: A monosubstituted phenyl group.

-

Chiral Center: A benzylic carbon (C1) bonded to a primary amine (-NH₂).

-

Aliphatic Chain: A three-carbon (propyl) linker.

-

Tertiary Amine System: A piperidine ring N-alkylated at the propyl chain.

Each of these features will be interrogated using a multi-spectroscopic approach (NMR, IR, MS) to build a complete and validated structural picture.

Figure 1: Structure of this compound with key positions labeled for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. We will examine both ¹H and ¹³C NMR.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Solvent Selection: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing properties for amines. For compounds with potential hydrogen bonding complexities or for enhanced resolution of N-H protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior alternative.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H to ensure adequate signal dispersion.

-

Supporting Experiments: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) to correlate protons with their directly attached or long-range coupled carbons, respectively. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The electron-withdrawing nature of the nitrogen atoms and the anisotropic effect of the phenyl ring are the primary determinants of the chemical shifts.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Expert Insights |

| Phenyl (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the aromatic ring will appear in their characteristic region. Overlapping signals are expected. |

| Benzylic (C1-H) | ~4.10 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is deshielded by both the adjacent phenyl ring and the primary amine. It will be coupled to the two C2 protons. |

| Amine (NH₂) | 1.50 - 2.50 | Broad Singlet (br s) | 2H | The chemical shift is highly variable and depends on concentration and solvent. The signal will disappear upon a D₂O shake, confirming its identity. |

| Propyl (C2-H₂) | ~1.80 - 2.00 | Multiplet (m) | 2H | These protons are adjacent to two distinct groups (the chiral C1 and the C3 methylene), leading to complex splitting (diastereotopic protons). |

| Propyl (C3-H₂) | ~2.30 - 2.50 | Multiplet (m) | 2H | Deshielded by the adjacent tertiary nitrogen of the piperidine ring. |

| Piperidine (α'-H₂) | ~2.40 - 2.60 | Multiplet (m) | 4H | Protons on carbons directly attached to the nitrogen. These often show complex splitting due to ring conformation. |

| Piperidine (β', γ'-H₂) | ~1.40 - 1.70 | Multiplet (m) | 6H | The remaining piperidine protons, appearing further upfield in a complex, overlapping multiplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment.

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale & Expert Insights |

| Phenyl (ipso-C) | ~145 | None | The quaternary carbon attached to the propyl chain. |

| Phenyl (ortho, meta, para) | 126 - 129 | CH | Aromatic carbons typically resonate in this region. Three distinct signals are expected for the ortho, meta, and para positions. |

| Benzylic (C1) | ~60 | CH | The chiral carbon is significantly downfield due to the attached nitrogen and phenyl group. |

| Propyl (C2) | ~35 | CH₂ | Standard aliphatic carbon chemical shift. |

| Propyl (C3) | ~58 | CH₂ | Deshielded by the adjacent tertiary nitrogen atom. |

| Piperidine (α'-C) | ~55 | CH₂ | Carbons directly bonded to the tertiary nitrogen. |

| Piperidine (β'-C) | ~26 | CH₂ | Aliphatic carbons two bonds away from the nitrogen. |

| Piperidine (γ'-C) | ~24 | CH₂ | The carbon at the apex of the piperidine ring, furthest from the nitrogen. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is standard. Grind a small amount of the sample with dry KBr and press it into a transparent disk. Alternatively, for liquid or low-melting solids, a thin film can be prepared between two salt (NaCl or KBr) plates.

-

Acquisition: Record the spectrum using an FTIR (Fourier Transform Infrared) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Expected Characteristic Absorption Bands

The IR spectrum will be dominated by vibrations from the N-H, C-H, and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Medium | A characteristic doublet in this region is a strong indicator of a primary amine (-NH₂).[1][2] |

| 3000 - 3100 | C(sp²)-H Stretch | Medium-Weak | Aromatic C-H stretching vibrations. |

| 2800 - 3000 | C(sp³)-H Stretch | Strong | Aliphatic C-H stretching from the propyl chain and piperidine ring. |

| ~1600 | N-H Bend (Scissoring) | Medium-Variable | Confirms the presence of the primary amine.[3] |

| 1450 - 1600 | C=C Aromatic Ring Stretch | Medium-Variable | Multiple bands are expected, confirming the phenyl group. |

| 1000 - 1250 | C-N Stretch | Medium-Strong | A complex region showing contributions from both the primary and tertiary amine C-N bonds.[1] |

| 690 - 770 | Aromatic C-H Out-of-Plane Bend | Strong | Strong bands in this region are indicative of a monosubstituted benzene ring. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues that corroborate the NMR and IR data.

Experimental Protocol: Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI) at 70 eV is the standard method for generating fragment ions and creating a reproducible mass spectrum library. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) can be used.

-

Analysis: A high-resolution mass spectrometer (HRMS) is recommended to determine the exact mass and elemental composition of the molecular ion and key fragments, providing ultimate confidence in the assignment.

Expected Molecular Ion and Fragmentation Pattern

The molecular formula is C₁₄H₂₂N₂. The nominal molecular weight is 218 g/mol .

-

Molecular Ion (M⁺): An ion at m/z = 218 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[4]

-

Key Fragmentation Pathways: The most probable fragmentation mechanism for amines is alpha-cleavage—the breaking of a bond adjacent to the C-N bond. This process is driven by the stabilization of the resulting positive charge by the non-bonding electrons on the nitrogen atom.[4][5][6]

Figure 2: Predicted major EI fragmentation pathways for this compound.

-

Benzylic Cleavage (m/z = 120): Cleavage of the C1-C2 bond is highly favorable, as it results in a resonance-stabilized benzylic cation fragment [C₆H₅CHNH₂]⁺. This is often a very prominent peak.

-

Piperidine Fragmentation (m/z = 84): Alpha-cleavage adjacent to the piperidine nitrogen, involving the C3-N bond, would lead to the loss of the phenylpropylamine side chain and result in a stable piperidinyl-methyl cation [C₅H₁₀N-CH₂]⁺, though the most common piperidine fragment is often the [C₅H₁₀N]⁺ ion at m/z 84.

-

Loss of Phenyl Radical (m/z = 141): Cleavage of the bond between the phenyl ring and the benzylic carbon (Cα-C1) would yield a fragment corresponding to the remaining aliphatic amine structure.

Integrated Analysis Workflow: A Self-Validating System

No single technique is sufficient for absolute structural proof. The trustworthiness of the identification comes from the convergence of all spectral data, as outlined in the workflow below.

Figure 3: Integrated workflow for the structural validation of the target compound.

By following this multi-faceted analytical approach, researchers can ensure the structural integrity of this compound, providing a solid foundation for further investigation in pharmaceutical and chemical research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Reich, H. J. University of Wisconsin. Structure Determination Using Spectroscopy. [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. Sample IR Spectra. [Link]

Sources

An In-depth Technical Guide on 1-Phenyl-3-(piperidin-1-yl)propan-1-one: A Key Impurity in Trihexyphenidyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-Phenyl-3-(piperidin-1-yl)propan-1-one, a critical process-related impurity in the synthesis of Trihexyphenidyl, an anticholinergic drug used in the management of Parkinson's disease. This document, intended for researchers, scientists, and drug development professionals, delves into the synthesis, chemical properties, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the potential toxicological implications and outlines control strategies in alignment with international regulatory guidelines. This guide emphasizes the importance of impurity profiling in ensuring the safety and efficacy of the final drug product.

Introduction: Trihexyphenidyl and the Imperative of Impurity Profiling

Trihexyphenidyl is a synthetic anticholinergic agent that exerts its therapeutic effect by blocking muscarinic acetylcholine receptors, thereby helping to alleviate the motor symptoms of Parkinson's disease.[1] The manufacturing of any active pharmaceutical ingredient (API) is a complex process that can result in the formation of impurities. These impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide such as the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).[2][3]

This guide focuses on a key impurity in the synthesis of Trihexyphenidyl: 1-Phenyl-3-(piperidin-1-yl)propan-1-one , also known as Trihexyphenidyl Impurity A (European Pharmacopoeia) or Trihexyphenidyl Related Compound A (United States Pharmacopeia).[4] Understanding the formation, detection, and control of this specific impurity is paramount for ensuring the quality of Trihexyphenidyl.

Chemical Profile of 1-Phenyl-3-(piperidin-1-yl)propan-1-one

A thorough understanding of the chemical and physical properties of an impurity is fundamental to developing effective analytical and control strategies.

| Property | Value |

| Chemical Name | 1-Phenyl-3-(piperidin-1-yl)propan-1-one |

| Synonyms | 3-Piperidinopropiophenone, β-Piperidinopropiophenone, Trihexyphenidyl Impurity A, Trihexyphenidyl Related Compound A |

| CAS Number | 886-06-6 (hydrochloride salt) |

| Molecular Formula | C₁₄H₁₉NO |

| Molecular Weight | 217.31 g/mol |

| Appearance | Typically a white to off-white solid. |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and chloroform. The hydrochloride salt is expected to have some aqueous solubility. |

| Chemical Structure |

Genesis of the Impurity: Synthesis and Degradation Pathways

The presence of 1-Phenyl-3-(piperidin-1-yl)propan-1-one in Trihexyphenidyl is primarily due to it being a key intermediate in the manufacturing process.

Synthetic Origin

The most common synthesis of Trihexyphenidyl involves a two-step process:

-

Mannich Reaction: Acetophenone, formaldehyde, and piperidine react to form 1-Phenyl-3-(piperidin-1-yl)propan-1-one (the impurity).[5]

-

Grignard Reaction: The intermediate, 1-Phenyl-3-(piperidin-1-yl)propan-1-one, is then reacted with cyclohexylmagnesium bromide to yield Trihexyphenidyl.[5]

Caption: Synthetic pathway of Trihexyphenidyl highlighting the formation of the impurity.

Incomplete reaction or inefficient purification during the Grignard step can lead to the carry-over of unreacted 1-Phenyl-3-(piperidin-1-yl)propan-1-one into the final Trihexyphenidyl API.

Degradation Pathways

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[6] Studies on Trihexyphenidyl have shown that it is susceptible to degradation under certain stress conditions.

-

Acid and Base Hydrolysis: While some studies suggest stability under acidic conditions, degradation has been observed under basic conditions.[7]

-

Oxidative Degradation: Trihexyphenidyl has shown susceptibility to oxidative stress.[7]

-

Thermal and Photolytic Degradation: Thermal degradation has been noted, while photolytic degradation may be less significant.[7][8]

It is crucial to note that while these studies identify degradation of the parent drug, the formation of 1-Phenyl-3-(piperidin-1-yl)propan-1-one as a degradant of Trihexyphenidyl is less likely, as it is a synthetic precursor. However, the presence of other degradation products necessitates the development of stability-indicating analytical methods.

Analytical Methodologies for Detection and Quantification

Robust analytical methods are essential for the accurate detection and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Trihexyphenidyl and its impurities.[7][9]

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example of a reversed-phase HPLC method for the analysis of Trihexyphenidyl and the impurity, 1-Phenyl-3-(piperidin-1-yl)propan-1-one.

Objective: To separate and quantify Trihexyphenidyl and 1-Phenyl-3-(piperidin-1-yl)propan-1-one in a drug substance sample.

Materials and Reagents:

-

Trihexyphenidyl Hydrochloride Reference Standard

-

1-Phenyl-3-(piperidin-1-yl)propan-1-one (Trihexyphenidyl Related Compound A) Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Potassium phosphate monobasic

Instrumentation:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | A mixture of a buffered aqueous phase (e.g., potassium phosphate buffer, pH adjusted with phosphoric acid) and an organic modifier (e.g., acetonitrile) in a suitable ratio. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve the Trihexyphenidyl Hydrochloride and 1-Phenyl-3-(piperidin-1-yl)propan-1-one reference standards in a suitable diluent (e.g., mobile phase) to obtain known concentrations.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Trihexyphenidyl drug substance sample in the diluent to a known concentration.

-

-

Chromatographic Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to Trihexyphenidyl and the impurity based on their retention times.

-

-

Quantification:

-

Calculate the amount of the impurity in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the corresponding reference standard.

-

Caption: A typical workflow for HPLC analysis of impurities.

Regulatory Framework and Acceptance Criteria

The control of impurities is strictly regulated by international guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[2][3]

The thresholds for these actions are based on the maximum daily dose of the drug:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

Based on a review of an Abbreviated New Drug Application (ANDA) by the FDA, the acceptance criteria for "B-(N-piperidinyl)propiophenone" (another name for the impurity) in Trihexyphenidyl tablets were set at not more than a certain percentage.[10] This highlights the regulatory expectation for strict control of this impurity.

Toxicological Assessment and Risk Management

A comprehensive toxicological assessment of any impurity is crucial for patient safety.

Available Toxicological Data

-

Structurally Related Compounds: Compounds containing a piperidine ring are common in many pharmaceuticals and their biological activities are well-documented.[11] However, the specific toxicological profile of the impurity remains to be fully elucidated. Some studies on similar structures have investigated their cytotoxic effects.[12]

-

In Silico Toxicology: In the absence of experimental data, in silico (computational) toxicology can be a valuable tool for predicting the potential toxicity of a compound.[1][13] These methods use computational models to estimate various toxicity endpoints, such as carcinogenicity, mutagenicity, and organ toxicity.

Caption: A logical flow for the risk assessment of a pharmaceutical impurity.

Risk Management and Control Strategies

The primary strategy for managing the risk associated with 1-Phenyl-3-(piperidin-1-yl)propan-1-one is to control its level in the final Trihexyphenidyl API. This can be achieved through:

-

Process Optimization: Optimizing the Grignard reaction conditions to ensure complete conversion of the intermediate.

-

Purification: Implementing effective purification steps to remove any unreacted intermediate from the final product.

-

Specification Setting: Establishing a stringent acceptance criterion for the impurity in the final drug substance, in line with regulatory guidelines and supported by toxicological data.

Conclusion and Future Perspectives

1-Phenyl-3-(piperidin-1-yl)propan-1-one is a well-characterized, process-related impurity of Trihexyphenidyl. Its formation is an inherent part of the common synthetic route, making its control a critical aspect of ensuring the quality and safety of the final drug product. This guide has outlined the chemical properties, synthetic origin, analytical methods for detection, and the regulatory framework for the control of this impurity.

While robust analytical methods for its quantification exist, a notable gap remains in the publicly available, specific toxicological data for this compound. Future work should focus on generating comprehensive in vitro and in vivo toxicological profiles to further refine the risk assessment and justify acceptance criteria. The application of in silico toxicological models can serve as a valuable initial step in this endeavor. Ultimately, a thorough understanding and stringent control of 1-Phenyl-3-(piperidin-1-yl)propan-1-one are indispensable for the continued safe and effective use of Trihexyphenidyl in clinical practice.

References

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

AMS Biopharma. Impurity guidelines in drug development under ICH Q3. [Link]

-

Phenomenex. Purity of Trihexyphenidyl Hydrochloride Tablets per USP Monograph using Kinetex® 2.6 µm XB-C18 Column. [Link]

-

International Journal of Botany Studies. (2021). Development and validation of a forced degradation UPLC method for the simultaneous determination of Trifluoperazine HCl and Trihexyphenidyl HCl. [Link]

-

Pharmaffiliates. Trihexyphenidyl Hydrochloride-impurities. [Link]

-

European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

-

Japanese Pharmacopoeia. Part I / Trihexyphenidyl Hydrochloride Tablets 825. [Link]

-

USP-BPEP. USP Monographs: Trihexyphenidyl Hydrochloride Tablets. [Link]

-

PubChem. Trihexyphenidyl. [Link]

-

ScienceDirect. Forced degradation and impurity profiling. [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

Pharmaoffer. Trihexyphenidyl API Suppliers. [Link]

-

ResearchGate. (2014). Stability Indicating Liquid Chromatographic Method for Estimation of Trihexyphenidyl Hydrochloride and Risperidone in Tablet Formulation: Development and Validation Consideration. [Link]

-

Science.gov. forced degradation study: Topics by Science.gov. [Link]

-

ResearchGate. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]

-

Cleanchem. Trihexyphenidyl EP Impurity A. [Link]

-

U.S. Food and Drug Administration. 40254 Trihexyphenidyl Hydrochloride Chemistry Review. [Link]

-

ResearchGate. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. [Link]

-

PMC. (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]

-

PubChem. 3-Phenyl-N-(piperidin-3-yl)propanamide. [Link]

-

PubMed. (2023). Forced Degradation Studies, Elucidation of Degradation Pathways and Degradation Kinetics of Xylopic Acid via LC and LC-MS/MS Analyses. [Link]

-

Exaly. Forced degradation. [Link]

Sources

- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. ICH Q3B(R2) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 6. botanyjournals.com [botanyjournals.com]

- 7. ICH Q3B (R2):Impurities in new drug products | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. jpionline.org [jpionline.org]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. gmp-publishing.com [gmp-publishing.com]

- 12. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Biological activity of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine derivatives

An In-Depth Technical Guide to the Biological Activities of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Derivatives

Executive Summary

The this compound core structure represents a versatile and privileged scaffold in medicinal chemistry. As a classic Mannich base, its derivatives are accessible through robust synthetic routes, allowing for extensive structural diversification. This guide synthesizes current research to provide an in-depth analysis of the diverse biological activities exhibited by these compounds. We will explore the key therapeutic areas where these derivatives have shown significant promise, including oncology, infectious diseases, and neuropharmacology. By delving into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation, this document serves as a technical resource for researchers and professionals engaged in drug discovery and development. The primary focus will be on elucidating the causal links between chemical structure and biological function, thereby providing a framework for the rational design of next-generation therapeutic agents based on this potent chemical motif.

The this compound Scaffold: A Privileged Structure in Drug Discovery

The chemical architecture of this compound and its related ketones (propan-1-ones) is foundational to their biological significance. These compounds are formally classified as Mannich bases, characterized by a β-amino ketone or amine structure formed through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This core integrates several key pharmacophoric features: a phenyl ring that allows for various substitutions to modulate lipophilicity and electronic properties, a flexible three-carbon propane linker, and a piperidine ring that provides a basic nitrogen atom crucial for physiological interactions and salt formation.[1] This combination of features makes the scaffold a frequent "hit" in pharmacological screening and a fertile ground for medicinal chemistry exploration.

Synthetic Strategies: The Mannich Reaction and Beyond

The primary route for synthesizing the propan-1-one precursors to these amines is the Mannich reaction. This three-component condensation involves an active hydrogen compound (like acetophenone), an aldehyde (typically formaldehyde), and a secondary amine (piperidine). The choice of this reaction is strategic; it is often a one-pot synthesis that is efficient and allows for a high degree of diversity by simply varying the three starting components.

Generalized Synthetic Workflow

The synthesis typically begins with the creation of a chalcone, an α,β-unsaturated ketone, which then undergoes further modification to introduce the piperidine moiety.

Caption: General synthetic pathway for this compound derivatives.

Exemplary Protocol: Synthesis of 1-phenyl-3-(phenylthio)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propan-1-one

This protocol is adapted from a demonstrated synthesis of a cytotoxic analogue.[2]

-

Chalcone Formation: A substituted chalcone is first synthesized as the precursor.

-

Stirring and Addition: To a stirred mixture of the appropriate chalcone (2.0 mmol) and a catalyst like cinchonine (1.5 mol%) in chloroform (4 mL), add the desired thiol (3 mmol).

-

Reaction Monitoring: Continue stirring the mixture at room temperature until Thin Layer Chromatography (TLC) indicates the reaction is complete.

-

Solvent Evaporation: Remove the solvent under vacuum to yield the crude product.

-

Purification:

-

For solid products, wash the residue with hexane to remove impurities and obtain the pure compound.

-

For oily products, column chromatography is employed for purification.

-

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.[2]

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the cytotoxic properties of this compound derivatives, particularly against breast cancer cell lines.[2][3]

Mechanism of Action & Structure-Activity Relationship (SAR)

Many derivatives function as potent cytotoxic agents. Studies on β-aryl-β-mercapto ketones possessing piperidinylethoxy groups have shown high activity against the MCF-7 human ER-positive breast cancer cell line, in some cases exceeding the efficacy of the reference drug Tamoxifen.[2][3] The addition of a tertiary amine basic side chain, a feature found in Tamoxifen, appears to significantly improve the cytotoxic effects of these compounds on breast cancer cells.[2][3] This suggests a potential mechanism involving the estrogen receptor (ERα), a key target in the treatment of hormone-responsive breast cancers.

Further studies on other heterocyclic systems have demonstrated that substitutions on the phenyl rings play a critical role. For instance, replacing phenyl groups with pyrid-2-yl substituents in related benzotriazinones increased cytotoxicity against a majority of cancer cell lines in the NCI-60 panel.[4][5] This highlights the importance of heteroatoms and their specific placement in modulating anticancer activity.

Data Summary: Cytotoxicity of Selected Derivatives

| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |

| 4a | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | > Tamoxifen | [3] |

| 4h | 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | > Tamoxifen | [3] |

| 4a | Pyrid-2-yl substituted benzotriazinone | NCI-H522, COLO 205, MCF-7, etc. | Potent Growth Inhibition | [4] |

| 4b | Pyrid-2-yl substituted benzotriazinone | NCI-H522, COLO 205, MCF-7, etc. | Potent Growth Inhibition | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Tamoxifen).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Caption: Standard workflow for the MTT cell viability assay.

Antimicrobial and Antifungal Activity

Derivatives of this scaffold have also been investigated for their ability to inhibit the growth of pathogenic microbes.

Spectrum of Activity and SAR

Studies have demonstrated that certain Mannich bases of 1-Phenyl-3-(phenylamino)propan-1-one show moderate microbial inhibition against a range of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[6] The antimicrobial activity is often compared to standard drugs like gentamicin for bacteria and tioconazole for fungi.[6] The presence of electron-withdrawing groups on the aromatic rings is often correlated with enhanced antimicrobial properties.[6] Chalcone and isoxazole derivatives, which can be related precursors, have also shown significant antibacterial and antifungal activities.[7]

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of chemical compounds.

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.

-

Inoculation: Uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.

-

Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar.

-

Compound Loading: Add a known concentration of the test compound solution into the wells. Include a solvent control and a standard antibiotic (e.g., gentamicin) as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone diameter indicates greater antimicrobial activity.[6][7]

Neuropharmacological and Neuroprotective Effects

The structural features of this compound derivatives bear a resemblance to several known neuroactive agents, suggesting their potential in treating neurological and psychiatric disorders.[1][8]

Potential Applications and SAR

-

Antiparkinsonian Agents: Some derivatives are structurally related to anticholinergic drugs like trihexyphenidyl, which is used in Parkinson's disease treatment. This suggests they may modulate dopaminergic activity in the brain.[1]

-

Opioid Receptor Agonists: SAR exploration of related piperidine analogues has identified highly potent and selective μ-opioid receptor (MOR) agonists. These studies revealed that the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, are pivotal for binding affinity and selectivity.[9]

-

Alzheimer's Disease: Multi-target-directed ligands incorporating a piperidinylpropoxy moiety have been developed as promising candidates for Alzheimer's therapy, showing favorable pharmacokinetics and anti-amnesic properties in animal models.[10]

Data Summary: Opioid Receptor Binding Affinity

| Compound | Target Receptor | Ki (nM) | Efficacy (EC50, nM) | Reference |

| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 | [9] |

| DOR | 18.4 | 74.5 | [9] | |

| KOR | 25.8 | 116.2 | [9] |

Conclusion and Future Directions

The this compound scaffold is a validated platform for the development of diverse bioactive compounds. The research synthesized in this guide demonstrates its significant potential, particularly in the fields of oncology, infectious diseases, and neuropharmacology. The straightforward and versatile synthesis, primarily via the Mannich reaction, allows for extensive SAR studies to optimize potency and selectivity.

Future research should focus on:

-

Mechanism Elucidation: While cytotoxic and receptor-binding activities are established, the precise downstream signaling pathways for many of these derivatives remain to be fully characterized.

-

In Vivo Efficacy and Safety: Promising in vitro results must be translated into in vivo animal models to assess efficacy, pharmacokinetics, and toxicity profiles.

-

Target Selectivity: For applications like cancer and neuropharmacology, optimizing derivatives to be highly selective for their intended biological target over off-targets is crucial to minimize side effects.

-

Exploration of New Targets: Given the scaffold's versatility, screening derivative libraries against a broader range of biological targets could uncover novel therapeutic applications.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to rationally design and develop new derivatives of this compound with enhanced therapeutic potential.

References

- Benchchem. 1-Phenyl-3-(piperidin-3-ylamino)-propan-1-one hydrochloride.

- Farnam, G., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. ResearchGate.

- Bayanati, M., et al. (2021). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PMC - NIH.

-

Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link].

- Pires, B. R., et al. (2014). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC - NIH.

-

Twamley, B., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][9]triazin-7-ones and Stable Free Radical Precursors. PMC - NIH. Available from: .

-

Oloyede, G. K., & Onisade, A. Q. (2022). Synthesis, ionization constant, toxicity, antimicrobial and antioxidant screening of 1-Phenyl-3-(phenylamino) propan-1-one and Phenyl (2-[phenyl amino) methyl] phenyl) peroxyanhydride Mannich bases. ResearchGate. Available from: [Link].

-

Ren, X., et al. (2016). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Available from: [Link].

- D'Souza, D., et al. (2001). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). PubMed.

- Patil, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.

- Patel, K. R., et al. (2024). Synthesis, spectral studies and antimicrobial activity of newly chalcones and isoxazoles in diphenyl amine derivatives. World News of Natural Sciences, 54, 17-25.

-

Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. Available from: [Link].

- Kumar, A., et al. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives.

-

Mickevičius, V., et al. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules, 18(12), 15000-15018. Available from: [Link].

-

Twamley, B., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][9]triazin-7-ones and Stable Free Radical Precursors. ResearchGate. Available from: .

-

De Simone, A., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603. Available from: [Link].

- MySkinRecipes. 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. 3-(4-Amino-piperidin-1-yl)-1-phenyl-propan-1-one hydrochloride [myskinrecipes.com]

- 9. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential mechanism of action of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Phenyl-3-(piperidin-1-yl)propan-1-amine

Preamble: Deconstructing a Molecule of Therapeutic Potential

The compound this compound presents a compelling structural architecture for pharmacological exploration. Its backbone, a phenyl-propan-1-amine scaffold, is the cornerstone of numerous centrally acting pharmaceuticals, including well-known antidepressants that modulate monoaminergic systems.[1] The incorporation of a piperidine ring, a privileged scaffold in medicinal chemistry, further broadens the horizon of potential biological targets, spanning from G-protein coupled receptors to ion channels and enzymes.[2] This guide is conceived not as a static report of known facts—as the direct molecular pharmacology of this specific entity is not extensively documented—but as a dynamic, hypothesis-driven roadmap for its systematic investigation. We will proceed with a logical framework, grounded in established principles of drug discovery, to dissect its potential mechanisms of action, propose rigorous experimental validations, and ultimately, build a comprehensive pharmacological profile.

Structural Rationale for Mechanistic Hypotheses

A meticulous analysis of the molecule's constituent parts informs our primary lines of inquiry:

-

The Phenyl-Propan-1-Amine Core: This structural motif is famously associated with inhibitors of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The archetypal examples of fluoxetine (an SSRI) and atomoxetine (an NRI) share this core framework.[1] Therefore, a primary hypothesis is that this compound functions as a monoamine reuptake inhibitor.

-

The Piperidine Moiety: This versatile heterocycle is a common feature in ligands for a diverse array of CNS targets. Notably, piperidine derivatives have demonstrated high affinity for sigma receptors (σ1 and σ2) and histamine receptors (particularly the H3 subtype).[3][4] The piperidine ring is often a key determinant of a ligand's affinity and selectivity for these receptors.[4] This leads to our secondary hypotheses that the compound may act as a modulator of sigma or histamine receptors.

-

Combined Structural Features: The amalgamation of these two pharmacophoric elements could result in a unique pharmacological profile, potentially with polypharmacological characteristics. The spatial arrangement and electronic properties of the phenyl and piperidine rings will dictate the molecule's interaction with its biological targets.

This guide will now systematically explore each of these primary hypotheses, detailing the scientific rationale and providing robust experimental protocols for their validation.

Hypothesis 1: Modulation of Monoamine Transporters

The structural analogy to established antidepressants makes the monoamine transporters a prime suspect for the molecular target of this compound. The therapeutic utility of modulating serotonin, norepinephrine, and dopamine levels in the synaptic cleft for treating a range of psychiatric disorders is well-established.

Experimental Workflow for Monoamine Transporter Interaction

The following experimental cascade is designed to first establish binding to the transporters and then to characterize the functional consequences of this binding.

Caption: Experimental workflow for investigating sigma receptor modulation.

Protocol 3: Sigma-1 and Sigma-2 Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for human sigma-1 (σ1R) and sigma-2 (σ2R) receptors.

Methodology:

-

Membrane Preparation: Use membranes from tissues rich in sigma receptors (e.g., guinea pig brain) or cell lines expressing the recombinant human receptors.

-

Binding Reaction: Combine the membranes with a specific radioligand (e.g., -pentazocine for σ1R, [³H]DTG for σ2R) and the test compound at various concentrations.

-

Incubation and Separation: Follow similar procedures as described in Protocol 1.

-

Data Analysis: Calculate the Ki values for σ1R and σ2R.

Data Presentation:

| Receptor | Radioligand | Test Compound Ki (nM) | Positive Control Ki (nM) |

| hσ1R | -pentazocine | TBD | Haloperidol (TBD) |

| hσ2R | [³H]DTG | TBD | Ifenprodil (TBD) |

Protocol 4: Functional Characterization (Calcium Mobilization Assay)

Sigma-1 receptor activation can modulate intracellular calcium levels. This assay will determine if the compound has agonist or antagonist activity at this receptor.

Objective: To assess the functional activity of the compound at the σ1R by measuring changes in intracellular calcium.

Methodology:

-

Cell Loading: Load a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence.

-

Compound Addition: Add the test compound and monitor for changes in fluorescence, which indicate calcium mobilization. To test for antagonist activity, pre-incubate with the test compound before adding a known σ1R agonist (e.g., PRE-084).

-

Data Analysis: Quantify the change in fluorescence to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothesis 3: Modulation of Histamine Receptors

The piperidine ring is also a key structural feature in many histamine receptor ligands, particularly antagonists of the H3 receptor, which is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. [3]

Experimental Workflow for Histamine Receptor Interaction

Sources

- 1. PPPA (drug) - Wikipedia [en.wikipedia.org]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

The 1-Phenyl-3-(piperidin-1-yl)propan-1-amine Scaffold: A Keystone for Neuromodulatory and Cytotoxic Agent Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-3-(piperidin-1-yl)propan-1-amine core structure represents a confluence of two pharmacologically significant motifs: the phenylpropylamine backbone, central to many central nervous system (CNS) stimulants, and the piperidine ring, a privileged scaffold in modern medicinal chemistry.[1][2] While the specific titular compound is not extensively documented, its structural framework serves as a valuable template for designing a diverse range of bioactive molecules. This technical guide explores the synthesis, structural analogs, and properties of this chemical class. It provides a detailed analysis of structure-activity relationships (SAR), key experimental protocols, and the therapeutic potential of derivatives, with a focus on applications in neuropharmacology and oncology.

Introduction: A Scaffold of Privileged Structures

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency across a wide array of therapeutic agents. The piperidine ring is one such "privileged structure," integral to the design of drugs targeting CNS disorders, pain, and cancer.[3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for precise tuning of interactions with biological targets.[1] When combined with a phenylpropylamine tail, the resulting scaffold merges the lipophilic and aromatic features of the phenyl group with a basic nitrogen center, a common pharmacophore for interacting with aminergic G-protein coupled receptors (GPCRs) and ion channels.

This guide uses This compound as a foundational archetype to explore the chemical space of its analogs. We will dissect the synthetic pathways to access this scaffold, analyze how targeted structural modifications influence biological activity, and provide actionable protocols for synthesis and evaluation, thereby offering a comprehensive resource for researchers in medicinal chemistry and drug development.